Tetrakis(3-aminopropyl)ammonium

Descripción general

Descripción

Tetrakis(3-aminopropyl)ammonium is a type of unusual polyamine often found in cells of extreme thermophiles and hyperthermophiles . It is a branched polyamine, along with others such as N4-aminopropylspermidine .

Molecular Structure Analysis

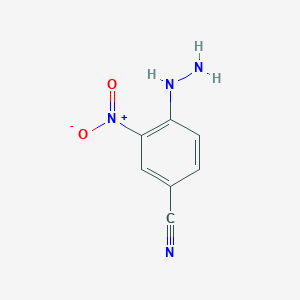

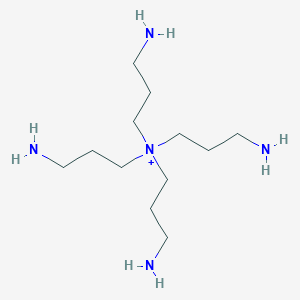

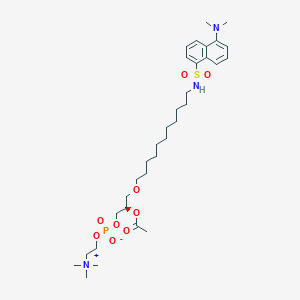

Tetrakis(3-aminopropyl)ammonium comprises four aminopropyl groups projecting outwardly from a central nitrogen atom with positive charges on its surface .Chemical Reactions Analysis

Tetrakis(3-aminopropyl)ammonium has been found to interact with other substances in various ways. For instance, it forms a poly-ion complex with heparin, allowing the sustained release of unfractionated heparin . It also plays a role in stabilizing nucleic acids .Aplicaciones Científicas De Investigación

Enzyme Activity Improvement : It is used to enhance the activity of horseradish peroxidase (HRP) in ionic liquids, offering potential for various biochemical applications (Das, Dasgupta, & Das, 2007).

Biosynthesis and Molecular Biology : This compound plays a crucial role in thermophile protein biosynthesis, stabilizing the complex between ribosomes, messenger RNA, and phenylalanyl-tRNA (Uzawa, Hamasaki, & Oshima, 1993). It also inhibits phenylalanyl-tRNA synthesis, indicating interactions with both the enzyme and tRNA (Uzawa, Yamagishi, Nishikawa, & Oshima, 1994).

Medical Applications : Tetrakis(3-aminopropyl)ammonium is critical in preparing poly-ion complexes for sustained release of heparin into the blood, which has implications in medical treatments (Ito et al., 2020).

Nuclear Magnetic Resonance (NMR) : It is utilized in measuring nitrogen-14 nuclear coupling constants and asymmetry parameters in amino acids, contributing to NMR studies (Edmonds & Speight, 1971).

Chemical Self-Sorting Systems : This compound is employed in the construction of self-sorting systems based on pillararene-based binding of secondary ammoniums, indicating its relevance in supramolecular chemistry (Li et al., 2012).

Nucleic Acid Stabilization : It stabilizes stem-and-loop structures in extreme thermophiles and is more effective than other polyamines in stabilizing ssDNA and tRNA in thermophile cells (Oshima, 2007; Terui et al., 2005).

Inhibition of Restriction Enzymes : Tetrakis(3-aminopropyl)ammonium inhibits the activities of restriction endonucleases, with its efficacy increasing with the branching and size of the polyamine (Kirino, Kuwahara, Hamasaki, & Oshima, 1990).

Catalysis in Polymer Synthesis : It serves as a catalyst in the synthesis of high purity, high molecular weight polydimethylsiloxanes, demonstrating its utility in materials science (Hoffman & Leir, 1991).

Chiroptical Spectra Analysis : It is involved in the study of chiroptical spectra of lanthanide(III) complexes for determining absolute configurations, which is significant in stereochemistry (Shirotani et al., 2012).

Molecular Interaction Studies : The compound is used to study interactions between guest steric demand and host space in the synthesis of tetrahemispheraplexes (Saalfrank et al., 2003).

Corrosion Inhibition : As an amino acid-derived ionic liquid inhibitor, it effectively protects mild steel from corrosion (Kowsari et al., 2016).

Physiological Roles in Thermophiles : Being a branched polyamine found in extreme thermophiles, it is suggested to play important physiological roles under normal conditions (Oshima, Moriya, & Terui, 2011).

RNA Molecule Stabilization : Tetrakis(3-aminopropyl)ammonium stabilizes the tertiary structure of RNA molecules and binds to specific sites in HIV-1 dimerization initiation (Imai et al., 2009).

Crystal Growth Inhibition : It acts as a potent inhibitor of structure II clathrate hydrate crystal growth (Kelland & Thompson, 2012).

Polymerization Catalyst : The compound serves as a catalyst in the ring-opening polymerization of cyclic esters, demonstrating its importance in polymer chemistry (Thomas, Milet, Peruch, & Bibal, 2013).

Crystal Structure Analysis : Its involvement in the determination of crystal structures of specific compounds highlights its utility in crystallography (Schier, Grohmann, López-de-Luzuriaga, & Schmidbaur, 2000).

Safety And Hazards

Propiedades

IUPAC Name |

tetrakis(3-aminopropyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H32N5/c13-5-1-9-17(10-2-6-14,11-3-7-15)12-4-8-16/h1-16H2/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXHSXSKNSIRGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C[N+](CCCN)(CCCN)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32N5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149542 | |

| Record name | Tetrakis(3-aminopropyl)ammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrakis(3-aminopropyl)ammonium | |

CAS RN |

111216-37-6 | |

| Record name | Tetrakis(3-aminopropyl)ammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111216376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis(3-aminopropyl)ammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide](/img/structure/B38929.png)

![1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B38939.png)

![2,3-Dihydro-[1,2,4]triazolo[4,3-a]benzimidazol-1-one](/img/structure/B38955.png)

![Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate](/img/structure/B38956.png)